N-(pyrazolo[1,5-a]pyrimidin-6-yl)-4-(trifluoromethyl)benzamide
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Overview
Description
N-(pyrazolo[1,5-a]pyrimidin-6-yl)-4-(trifluoromethyl)benzamide is a compound that integrates a pyrazolo[1,5-a]pyrimidine scaffold with a trifluoromethyl-substituted benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyrazolo[1,5-a]pyrimidin-6-yl)-4-(trifluoromethyl)benzamide typically involves the condensation of aminopyrazoles with various electrophilic reagents. Common synthetic routes include:
Condensation Reactions: Aminopyrazoles react with 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones under controlled conditions to form the pyrazolo[1,5-a]pyrimidine core.
Substitution Reactions: The pyrazolo[1,5-a]pyrimidine core can undergo substitution reactions with nucleophiles, exploiting the reactivity of groups attached to the ring carbon and nitrogen atoms.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the above synthetic routes to achieve high yields and purity. This includes the use of efficient catalysts, controlled reaction environments, and scalable processes to ensure consistency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(pyrazolo[1,5-a]pyrimidin-6-yl)-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolo[1,5-a]pyrimidine derivatives.
Scientific Research Applications
N-(pyrazolo[1,5-a]pyrimidin-6-yl)-4-(trifluoromethyl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as an antimicrobial, anticancer, antianxiety, anti-proliferative, analgesic, and antioxidant agent.
Biological Studies: It is used in studies targeting carboxylesterase, translocator protein, PDE10A inhibitors, and selective kinase inhibitors.
Industrial Applications: The compound’s unique chemical properties make it suitable for various industrial applications, including the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(pyrazolo[1,5-a]pyrimidin-6-yl)-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as kinases and carboxylesterases, affecting cellular processes and signaling pathways. Its trifluoromethyl group enhances its binding affinity and selectivity towards these targets, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Zaleplon: A sedative agent with a pyrazolo[1,5-a]pyrimidine core.
Indiplon: Another sedative agent with similar structural features.
Ocinaplon: An anxiolytic agent with a pyrazolo[1,5-a]pyrimidine scaffold.
Uniqueness
N-(pyrazolo[1,5-a]pyrimidin-6-yl)-4-(trifluoromethyl)benzamide is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, metabolic stability, and binding affinity, making it a valuable candidate for drug development and other applications.
Properties
IUPAC Name |
N-pyrazolo[1,5-a]pyrimidin-6-yl-4-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N4O/c15-14(16,17)10-3-1-9(2-4-10)13(22)20-11-7-18-12-5-6-19-21(12)8-11/h1-8H,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCIKMZKXQSGLGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CN3C(=CC=N3)N=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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